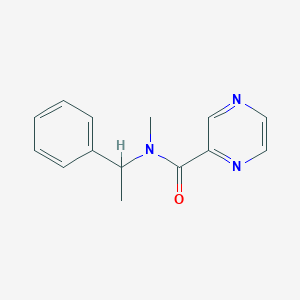![molecular formula C15H21NO2 B7514928 (2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514928.png)
(2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, commonly known as JNJ-42165279, is a small molecule inhibitor of the dopamine D2 receptor. It is synthesized through a multistep process and has shown potential in scientific research applications for its mechanism of action, biochemical and physiological effects, and advantages in lab experiments.
Wirkmechanismus
JNJ-42165279 acts as a competitive antagonist at the dopamine D2 receptor, preventing dopamine from binding and activating the receptor. This results in a decrease in dopamine signaling, which can have a variety of effects depending on the specific brain region and receptor subtype involved. In general, dopamine signaling is associated with reward, motivation, and movement, making JNJ-42165279 a potential target for the treatment of addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have a variety of biochemical and physiological effects in animal models. In addiction models, JNJ-42165279 has been shown to reduce drug-seeking behavior and prevent relapse. In schizophrenia models, JNJ-42165279 has been shown to improve cognitive function and reduce symptoms such as hallucinations and delusions. In Parkinson's disease models, JNJ-42165279 has been shown to improve motor function and reduce dyskinesias.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-42165279 has several advantages for lab experiments, including its high purity and selectivity for the dopamine D2 receptor. However, there are also limitations to its use, including its relatively short half-life and the need for specialized equipment to perform certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of JNJ-42165279 in scientific research. One area of interest is the development of more selective dopamine D2 receptor antagonists, which could have improved efficacy and fewer side effects. Another area of interest is the use of JNJ-42165279 in combination with other drugs for the treatment of addiction, schizophrenia, and Parkinson's disease. Finally, there is potential for the development of JNJ-42165279 as a diagnostic tool for the detection of dopamine D2 receptor abnormalities in neurological and psychiatric disorders.
Synthesemethoden
The synthesis of JNJ-42165279 involves a multistep process that begins with the reaction of 2,5-dimethylbenzaldehyde and 2-(chloromethyl)piperidine. This is followed by a series of reactions including reduction, acetylation, and hydrolysis to yield the final product. The synthesis has been optimized for high yield and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
JNJ-42165279 has shown potential in scientific research applications for its ability to selectively inhibit the dopamine D2 receptor. This receptor is involved in the regulation of dopamine levels in the brain, which has implications for a variety of neurological and psychiatric disorders. JNJ-42165279 has been studied in animal models of addiction, schizophrenia, and Parkinson's disease, with promising results.
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-6-12(2)14(8-11)15(18)16-7-3-4-13(9-16)10-17/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSDMJTVBXNFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7514908.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)

![(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514936.png)


